molecular formula C15H14N2O B12554278 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol

2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol

Cat. No.: B12554278
M. Wt: 238.28 g/mol
InChI Key: USDFPUMGGIRZDR-MHWRWJLKSA-N
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Description

2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are compounds containing an azomethine group (-C=N-), which are typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

The synthesis of 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol typically involves the condensation reaction between 2-aminophenol and 2-phenylaziridine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the Schiff base . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Scientific Research Applications

2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol is primarily related to its ability to form stable complexes with metal ions. The azomethine group in the compound acts as a donor site, coordinating with metal ions to form chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the specific metal ion and the reaction conditions .

Comparison with Similar Compounds

2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol can be compared with other Schiff base compounds, such as:

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C15H14N2O/c18-15-9-5-4-8-13(15)10-16-17-11-14(17)12-6-2-1-3-7-12/h1-10,14,18H,11H2/b16-10+

InChI Key

USDFPUMGGIRZDR-MHWRWJLKSA-N

Isomeric SMILES

C1C(N1/N=C/C2=CC=CC=C2O)C3=CC=CC=C3

Canonical SMILES

C1C(N1N=CC2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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